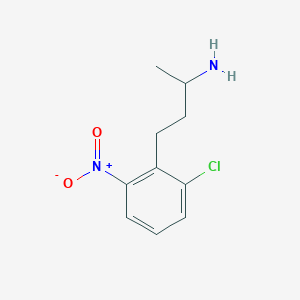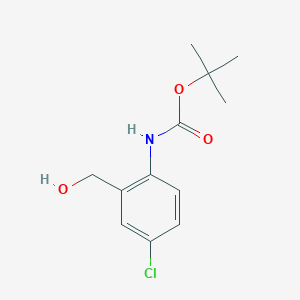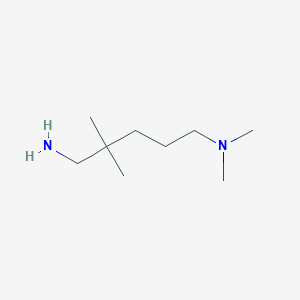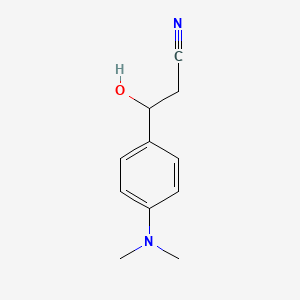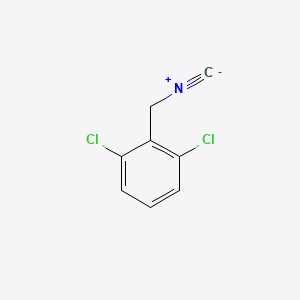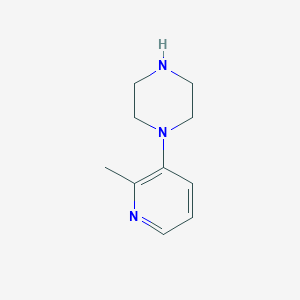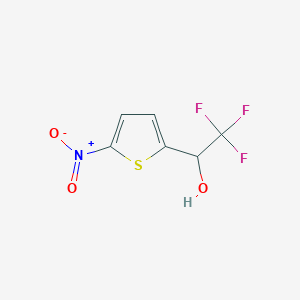
3-(3,5-Dichlorophenoxy)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dichlorophenoxy)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the dichlorophenoxy group enhances its reactivity and potential utility in diverse chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dichlorophenoxy)azetidine typically involves the cyclization of appropriate precursors. . This reaction is efficient for synthesizing functionalized azetidines under photochemical conditions.
Industrial Production Methods: Industrial production of azetidines, including this compound, often involves cyclization, nucleophilic substitution, and cycloaddition reactions . These methods are scalable and can be optimized for large-scale production, ensuring the availability of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(3,5-Dichlorophenoxy)azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The dichlorophenoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and other substitution reactions can be carried out using reagents like halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized azetidines.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Dichlorophenoxy)azetidine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions.
Wirkmechanismus
The mechanism of action of 3-(3,5-Dichlorophenoxy)azetidine involves its interaction with molecular targets and pathways. The compound’s azetidine ring is highly strained, making it reactive and capable of undergoing various chemical transformations. This reactivity is harnessed in different applications, from catalysis to drug development .
Vergleich Mit ähnlichen Verbindungen
Aziridines: These are three-membered nitrogen-containing heterocycles with similar reactivity but higher ring strain.
Pyrrolidines: These five-membered rings are less strained and more stable compared to azetidines.
Uniqueness: 3-(3,5-Dichlorophenoxy)azetidine stands out due to the presence of the dichlorophenoxy group, which enhances its reactivity and potential applications. Its unique structure allows for diverse chemical transformations and applications in various fields.
Eigenschaften
Molekularformel |
C9H9Cl2NO |
|---|---|
Molekulargewicht |
218.08 g/mol |
IUPAC-Name |
3-(3,5-dichlorophenoxy)azetidine |
InChI |
InChI=1S/C9H9Cl2NO/c10-6-1-7(11)3-8(2-6)13-9-4-12-5-9/h1-3,9,12H,4-5H2 |
InChI-Schlüssel |
VFNUDMPKCKOBJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)OC2=CC(=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{5H,7H-furo[3,4-b]pyridin-5-yl}aceticacid](/img/structure/B13606511.png)
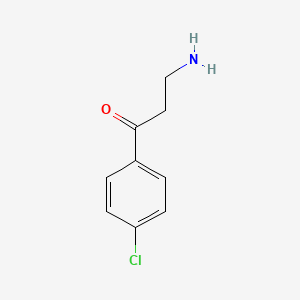

![(1S)-2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13606523.png)
